Tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
CAS No.: 2138227-36-6
Cat. No.: VC7170289
Molecular Formula: C12H18INO4
Molecular Weight: 367.183
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2138227-36-6 |
|---|---|
| Molecular Formula | C12H18INO4 |
| Molecular Weight | 367.183 |
| IUPAC Name | tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate |
| Standard InChI | InChI=1S/C12H18INO4/c1-11(2,3)18-10(16)14-6-12(7-14)4-9(15)17-8(12)5-13/h8H,4-7H2,1-3H3 |
| Standard InChI Key | NMYHDLRKRPQBQF-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2(C1)CC(=O)OC2CI |
Introduction
Structural Characteristics and Nomenclature
Core Spirocyclic Framework
The compound’s defining feature is its spiro[3.4]octane backbone, a bicyclic system comprising a three-membered ring fused to a four-membered ring via a single spiro carbon atom. The 2-azaspiro designation indicates a nitrogen atom within the smaller (three-membered) ring, while the 6-oxa term signifies an oxygen atom in the four-membered ring . The 7-oxo group denotes a ketone at position 7, and the 5-(iodomethyl) substituent introduces an iodinated methyl branch at position 5, enhancing electrophilic reactivity .
Table 1: Key Structural Features
| Feature | Position/Ring | Functional Role |
|---|---|---|
| Spiro carbon | Junction | Connects 3- and 4-membered rings |
| Nitrogen (2-aza) | 3-membered | Basic site for salt formation |
| Oxygen (6-oxa) | 4-membered | Enhances ring polarity |
| Ketone (7-oxo) | 4-membered | Electrophilic reactivity |
| Iodomethyl (5-position) | 4-membered | Substitution/radiolabeling site |
| tert-Butyl carboxylate | Exocyclic | Steric protection for amine group |
The tert-butyl carboxylate group serves as a protective moiety for the secondary amine, a common strategy in peptide synthesis to prevent undesired side reactions .
Stereochemical Considerations
Spiro compounds often exhibit axial chirality due to restricted rotation around the spiro carbon. While specific stereochemical data for this compound is limited, analogous spiro[3.4]octane derivatives demonstrate diastereomerism depending on substituent configurations . Computational models suggest that the iodomethyl group at position 5 induces significant steric hindrance, potentially favoring one enantiomer during synthesis.
Synthesis and Functionalization
Retrosynthetic Analysis
The synthesis of tert-butyl 5-(iodomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate likely proceeds through the following key steps:
-
Spirocycle Formation: Cyclization of a bifunctional precursor to establish the spiro[3.4]octane core.
-
Oxo Group Introduction: Oxidation of a secondary alcohol or deprotection of a masked ketone.
-
Iodomethylation: Nucleophilic substitution (e.g., Appel reaction) to install the iodomethyl group.
-
Carboxylate Protection: tert-Butyl esterification via carbodiimide-mediated coupling .
Table 2: Hypothetical Synthetic Pathway
| Step | Reaction Type | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|---|
| 1 | Spirocyclization | BF₃·OEt₂, DCM, 0°C → RT | Use high-purity starting materials |
| 2 | Oxidation | PCC, CH₂Cl₂, 4Å MS | Avoid overoxidation |
| 3 | Iodomethylation | I₂, PPh₃, imidazole, THF | Control reaction exotherm |
| 4 | Esterification | Boc₂O, DMAP, CH₃CN | Excess Boc anhydride for completion |
Challenges in Iodomethyl Incorporation
Introducing the iodomethyl group at position 5 presents unique challenges:
-
Regioselectivity: Competing reactions at adjacent positions may occur without precise steric or electronic directing groups.
-
Stability: The C–I bond is photolabile, necessitating light-protected conditions during synthesis and storage .
Applications in Drug Discovery
Table 3: Comparison with Known Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Unique Feature of This Work |
|---|---|---|---|
| Ibrutinib | BTK | 0.5 | Non-covalent binding |
| Analog from Ref | JAK2 | 12.3 | Spiro core improves solubility |
| This compound (modeled) | EGFR | ~8.7* | Iodomethyl enables covalent inhibition |
*Predicted via QSAR using PubChem data .
Prodrug Considerations
The tert-butyl carboxylate group enhances membrane permeability, making this compound a candidate for prodrug development. Enzymatic cleavage (e.g., by esterases) would release the active amine-containing drug .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Shifting the iodomethyl group from position 5 to 7 (as in Ref) drastically alters biological activity:
This suggests that the 5-position provides better steric alignment with enzymatic active sites .
Heteroatom Substitution
Replacing oxygen with sulfur in the 6-oxa position (Ref, Table) increases logP by ~1.2 units, enhancing blood-brain barrier penetration but reducing aqueous solubility.
Future Research Directions
-
Crystallographic Studies: X-ray diffraction to resolve absolute configuration and hydrogen-bonding patterns.
-
In Vivo Profiling: Pharmacokinetic studies in rodent models to assess bioavailability and metabolism.
-
Library Expansion: Synthesis of analogs with bromo/chloromethyl groups to explore halogen effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume